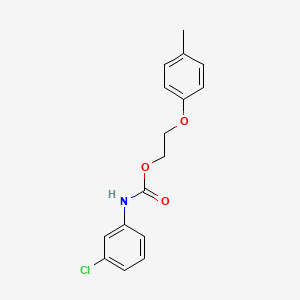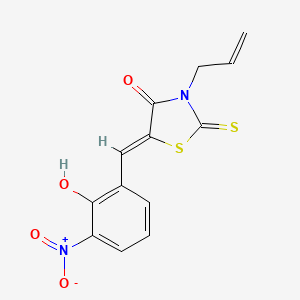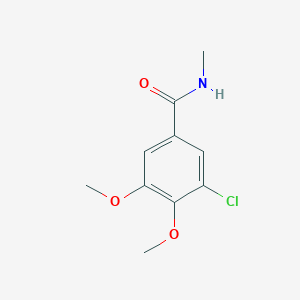![molecular formula C21H18N2O3S B5122140 (2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5122140.png)
(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid (NBEA) is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. NBEA is a benzimidazole derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for various research applications.
科学的研究の応用
(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to have potential applications in various scientific research fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of (2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to induce DNA damage and inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the primary advantages of (2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is its high purity and yield, which makes it suitable for various research applications. This compound also has potent anti-cancer properties, making it a promising candidate for cancer research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One area of research is the development of this compound-based cancer therapies. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the activity of HDACs and induces DNA damage. Finally, future studies could focus on improving the solubility of this compound in water, which would make it easier to work with in certain experiments.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through a multi-step process and has high purity and yield, making it suitable for various research applications. This compound has potent anti-cancer properties, can induce apoptosis in cancer cells, and has various biochemical and physiological effects. While this compound has some limitations, such as low solubility in water, it is a promising candidate for future research in various scientific fields.
合成法
(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been synthesized through a multi-step process that involves the reaction of 2-naphthol with 2-chloroethylthioethanol to form 2-(2-naphthyloxy)ethylthio-phenol. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.
特性
IUPAC Name |
2-[2-(2-naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(25)14-23-19-8-4-3-7-18(19)22-21(23)27-12-11-26-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13H,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBLIICWJBQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC4=CC=CC=C4N3CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B5122081.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)

![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5122091.png)


![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5122116.png)

![ethyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5122155.png)